Spinosyn A aglycone
Overview
Description
Spinosyn A aglycone is an acid degradation product produced by hydrolysis of both saccharide groups on spinosyn A, the major component of the commercial insecticide, spinosad . It is only weakly active as an insecticide as the saccharides are considered essential for potent activity .
Synthesis Analysis
The spinosyns are produced by the actinomycete Saccharopolyspora spinosa . They are a family of tetracyclic lactones to which are attached an aminosugar (D-forosamine) and a neutral sugar (L-rhamnose) . The spinosyn biosynthetic gene cluster contains five large genes encoding a type I polyketide synthase, and 14 genes involved in modification of the macrolactone, or in the synthesis, modification and attachment of the deoxysugars .Molecular Structure Analysis
Spinosyn A aglycone has a molecular formula of C24H34O5 . The core structure is a polyketide-derived tetracyclic macrolide .Chemical Reactions Analysis
The spinosyn biosynthetic pathway involves the formation of aglycone from acetate and propionates by polyketide synthase and bridging enzymes . The rhamnose residue must be added to this aglycone (forming the pseudoaglycone, PSA) before the forosamine can be incorporated .Physical And Chemical Properties Analysis
Spinosyn A aglycone is a white solid . It is soluble in ethanol, methanol, DMF, and DMSO . Small changes in the chemical structure of the spinosyns lead to large differences in physical and biological properties .Scientific Research Applications
Biosynthesis and Biochemical Pathways
Biosynthesis Pathway : The biosynthesis of Spinosyn A involves a complex pathway starting from a mature polyketide precursor, leading to the formation of its tricyclic nucleus. The SpnJ protein, identified as a flavin-dependent oxidase, plays a crucial role in the oxidation and cyclization processes of spinosyn macrolactone, a key intermediate in Spinosyn A aglycone formation (Kim et al., 2007).
Structural Studies of Enzymes : The rhamnosyltransferase enzyme, SpnG, is pivotal in the biosynthesis of Spinosyn A, specifically in the 9-OH rhamnosylation process. Structural studies reveal its unique ability to bind TDP (Thymidine diphosphate) and interact with the aglycone substrate, indicating a critical role in the formation of Spinosyn A (Isiorho et al., 2012).
Heterologous Expression and Analog Production : Research has shown the potential of engineering spinosyn biosynthetic pathways for producing spinosyn analogs. For instance, a study involving the expression of a truncated version of the spinosyn polyketide synthase in Saccharopolyspora erythraea resulted in the production of a novel pentaketide lactone, shedding light on cryptic steps in spinosyn biosynthesis (Martin et al., 2003).
Agricultural and Environmental Applications
Increase in Spinosad Production : Metabolic engineering techniques have been employed to enhance the production of Spinosad, a derivative of Spinosyn A. By overexpressing specific genes in the spinosyn biosynthetic pathway, researchers have achieved a significant increase in Spinosad yield (Xue et al., 2013).
Control of Ectoparasites in Animals : Spinosyns, including Spinosyn A, have been explored for their use in controlling ectoparasites on animals like cattle and sheep. Their potent insecticidal activity makes them suitable for applications in animal health, particularly for controlling pests like blowflies and lice (Kirst et al., 2002).
Environmental Fate in Aquatic Systems : The environmental fate of spinosyns, including their dissipation and degradation in aquatic systems, is an area of significant research. Studies have shown that photolysis is a major degradation pathway for spinosyns in aquatic environments, with implications for their ecological impact and usage in agriculture (Cleveland et al., 2002).
Future Directions
Recent advances in the genetics and biochemistry of spinosyns have led to the development of more potent spinosad analogs, as well as enhancements in production yields . A second-generation spinosyn called spinetoram was launched, which showed improved insecticidal activity, enhanced duration of control, and an expanded pest spectrum . Future progress will likely result from these recent advances .
properties
IUPAC Name |
(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-3-16-5-4-6-22(26)13(2)24(28)21-11-19-17(20(21)12-23(27)29-16)8-7-14-9-15(25)10-18(14)19/h7-8,11,13-20,22,25-26H,3-6,9-10,12H2,1-2H3/t13-,14-,15-,16+,17-,18-,19-,20+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHUILSVOGYVDG-MRAVEKNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spinosyn A aglycone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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